1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene
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Overview
Description
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H5BrN2O2S It is characterized by the presence of bromine, isothiocyanate, methyl, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-isothiocyanato-5-methyl-4-nitrobenzene. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromine and nitro groups also contribute to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar compounds to 1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene include:
1-Bromo-2-isothiocyanato-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.
1-Bromo-2-isothiocyanato-5-methylbenzene: Lacks the nitro group, which may reduce its potential for certain types of chemical reactions.
1-Bromo-4-isothiocyanato-2-methylbenzene: Has a different substitution pattern on the benzene ring, which can influence its chemical properties and reactivity.
Properties
CAS No. |
1565593-64-7 |
---|---|
Molecular Formula |
C8H5BrN2O2S |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
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